molecular formula C16H20N2O4 B12500069 1-(2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-(2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Katalognummer: B12500069
Molekulargewicht: 304.34 g/mol
InChI-Schlüssel: CIAGNBNEMVANDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-6-oxopyridine-3-carboxylic acid is a complex organic compound with a unique structure that combines a cyclohexene ring, a carbamoyl group, and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-6-oxopyridine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclohexene derivative. The cyclohexene derivative is then reacted with ethylamine to form the intermediate compound. This intermediate is further reacted with pyridine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-6-oxopyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-6-oxopyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-6-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(cyclohex-1-en-1-yl)acetic acid
  • Cyclohexenone
  • Benzene, [(cyclohex-1-en-1-yl)methyl]-

Uniqueness

1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-6-oxopyridine-3-carboxylic acid is unique due to its combination of a cyclohexene ring, a carbamoyl group, and a pyridine ring. This structure imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the pyridine ring may enhance its ability to interact with biological targets, while the carbamoyl group can influence its reactivity in chemical reactions.

Eigenschaften

Molekularformel

C16H20N2O4

Molekulargewicht

304.34 g/mol

IUPAC-Name

1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C16H20N2O4/c19-14(17-9-8-12-4-2-1-3-5-12)11-18-10-13(16(21)22)6-7-15(18)20/h4,6-7,10H,1-3,5,8-9,11H2,(H,17,19)(H,21,22)

InChI-Schlüssel

CIAGNBNEMVANDF-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=CC1)CCNC(=O)CN2C=C(C=CC2=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.